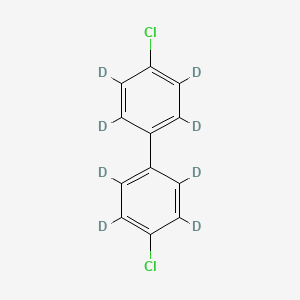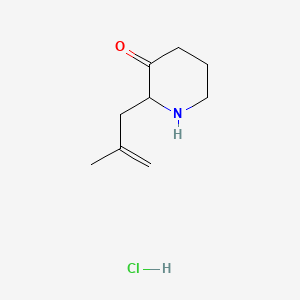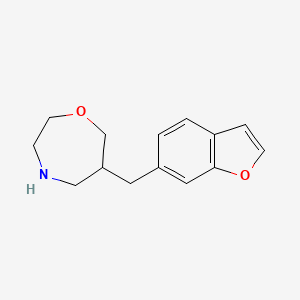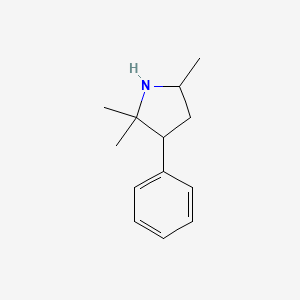
4,4'-Dichlorobiphenyl-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Dichlorobiphenyl-d8 is a deuterated form of 4,4’-dichlorobiphenyl, a polychlorinated biphenyl (PCB) compound. It is characterized by the substitution of hydrogen atoms with deuterium, making it useful in various scientific research applications. The compound is known for its stability and resistance to environmental degradation, which makes it a persistent organic pollutant.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-dichlorobiphenyl-d8 typically involves the deuteration of 4,4’-dichlorobiphenyl. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction is usually carried out in the presence of a palladium catalyst and deuterium gas under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of 4,4’-dichlorobiphenyl-d8 follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and ensure the efficient use of deuterium gas .
化学反応の分析
Types of Reactions: 4,4’-Dichlorobiphenyl-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated biphenyl quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products:
Oxidation: Chlorinated biphenyl quinones.
Reduction: Less chlorinated biphenyls.
Substitution: Biphenyl derivatives with various functional groups.
科学的研究の応用
4,4’-Dichlorobiphenyl-d8 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for studying the behavior of PCBs.
Biology: The compound is used to investigate the metabolic pathways and degradation mechanisms of PCBs in biological systems.
Medicine: Research on the toxicological effects of PCBs often utilizes 4,4’-dichlorobiphenyl-d8 as a model compound.
Industry: It is employed in the development of remediation strategies for PCB-contaminated environments.
作用機序
The mechanism of action of 4,4’-dichlorobiphenyl-d8 involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound alters the transcription of genes involved in the expression of hepatic Phase I and Phase II enzymes, particularly those of the cytochrome P450 family. This leads to the induction of various metabolic pathways that can result in the detoxification or bioactivation of the compound .
類似化合物との比較
4,4’-Dibromobiphenyl: Similar in structure but with bromine atoms instead of chlorine.
2,2’,4,4’-Tetrachlorobiphenyl: Contains additional chlorine atoms, leading to different chemical properties.
3,3’,4,4’-Tetrachlorobiphenyl: Another PCB congener with distinct biological activities.
Uniqueness: 4,4’-Dichlorobiphenyl-d8 is unique due to its deuterium substitution, which makes it particularly useful in isotopic labeling studies. This property allows for precise tracking and analysis in various scientific experiments, distinguishing it from other similar compounds .
特性
分子式 |
C12H8Cl2 |
|---|---|
分子量 |
231.14 g/mol |
IUPAC名 |
1-chloro-4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-2,3,5,6-tetradeuteriobenzene |
InChI |
InChI=1S/C12H8Cl2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D |
InChIキー |
YTBRNEUEFCNVHC-PGRXLJNUSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])[2H])[2H])Cl)[2H] |
正規SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde](/img/structure/B12314313.png)

![tert-butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate](/img/structure/B12314324.png)
![1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B12314331.png)



![(2R)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol](/img/structure/B12314343.png)
![4-(aminomethyl)-1-(2-methoxyethyl)-5-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidin-2-one](/img/structure/B12314357.png)
![(10E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B12314366.png)




